molecular formula C23H38O10S B611437 Tos-PEG6-CH2CO2tBu CAS No. 1949793-62-7

Tos-PEG6-CH2CO2tBu

Cat. No. B611437
M. Wt: 506.61
InChI Key: SURYEYDXOMEIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG6-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of Tos-PEG6-CH2CO2tBu involves the use of a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG6-CH2CO2tBu is C23H38O10S . It has a molecular weight of 506.6 g/mol .


Chemical Reactions Analysis

The tosyl group in Tos-PEG6-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Tos-PEG6-CH2CO2tBu has a molecular weight of 506.6 g/mol . It has a molecular formula of C23H38O10S . The compound is hydrophilic due to the presence of the PEG spacer, which increases its solubility in aqueous media .

Scientific Research Applications

α-TOS-based Nanoparticles for Cancer Treatment

α-Tocopheryl succinate (α-TOS), known for its anticancer properties, faces limitations due to its low solubility in physiological media. The synthesis of α-TOS-based amphiphilic block copolymers through reversible addition-fragmentation chain transfer polymerization (RAFT) addresses this issue. The resulting PEG-b-poly(MTOS) nanoparticles show rapid endocytosis by cancer cells and their biological activity depends on the molecular weight of PEG and MTOS content, providing a targeted approach for cancer therapy (Palao-Suay et al., 2016).

PEGylation in Peptide and Protein Modification

PEGylation, the process of attaching PEG to peptides and proteins, offers numerous benefits, including shielding of antigenic and immunogenic epitopes, preventing degradation by proteolytic enzymes, and altering biodistribution by increasing the apparent size of the polypeptide. This modification significantly enhances the therapeutic potential of peptides and proteins in medical applications (Roberts et al., 2002).

PEG's Role in Enhancing Drug Delivery

D-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS), formed by the esterification of Vitamin E succinate with PEG, plays a pivotal role in drug delivery by improving the bioavailability of drugs, enhancing cellular uptake, and extending the half-life of drugs in plasma. TPGS-based drug delivery systems offer targeted and controlled drug release, potentially overcoming multidrug resistance and improving oral drug delivery (Zhang et al., 2012).

Future Directions

The future directions for Tos-PEG6-CH2CO2tBu could involve its use in various applications due to its unique properties. Its hydrophilic nature due to the PEG spacer could make it useful in drug delivery systems .

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURYEYDXOMEIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG6-CH2CO2tBu

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